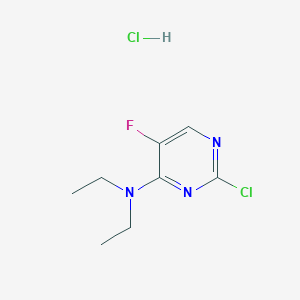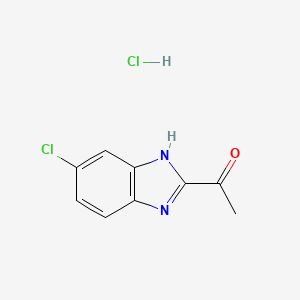
3-(1-Hydrazinylethyl)pyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydrazinylethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C7H11N3·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound contains a hydrazine group attached to an ethyl chain, which is further connected to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydrazinylethyl)pyridine dihydrochloride typically involves the reaction of 3-acetylpyridine with hydrazine hydrate. The reaction proceeds as follows:
Step 1: 3-Acetylpyridine is reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol.
Step 2: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.
Step 3: The resulting product is then purified by recrystallization or other suitable purification techniques to obtain 3-(1-Hydrazinylethyl)pyridine.
Step 4: The purified product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 3-acetylpyridine and hydrazine hydrate are reacted in industrial reactors.
Continuous Reflux: The reaction mixture is continuously heated under reflux conditions to ensure complete conversion.
Purification: The product is purified using industrial-scale crystallization or chromatography techniques.
Salt Formation: The purified product is converted to the dihydrochloride salt by treatment with hydrochloric acid.
化学反应分析
Types of Reactions
3-(1-Hydrazinylethyl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-(1-Hydrazinylethyl)pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(1-Hydrazinylethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(1-Hydrazinylethyl)pyridine: The base compound without the dihydrochloride salt.
4-(1-Hydrazinylethyl)pyridine dihydrochloride: A positional isomer with the hydrazine group attached to the fourth position of the pyridine ring.
2-(1-Hydrazinylethyl)pyridine dihydrochloride: Another positional isomer with the hydrazine group attached to the second position of the pyridine ring.
Uniqueness
3-(1-Hydrazinylethyl)pyridine dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The position of the hydrazine group relative to the pyridine ring can affect the compound’s electronic distribution and steric interactions, leading to distinct chemical and biological activities.
属性
IUPAC Name |
1-pyridin-3-ylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(10-8)7-3-2-4-9-5-7;;/h2-6,10H,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTXJLCSHLELQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
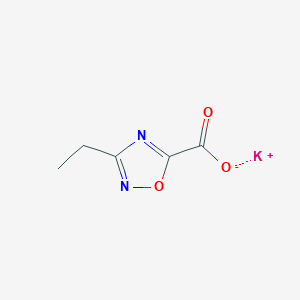
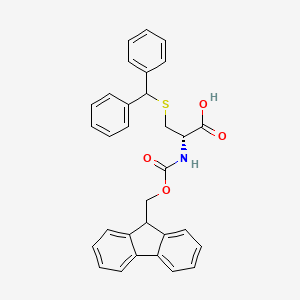
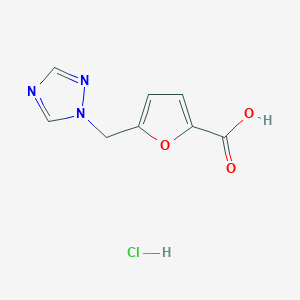
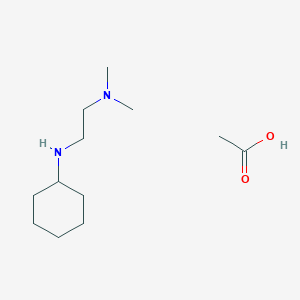
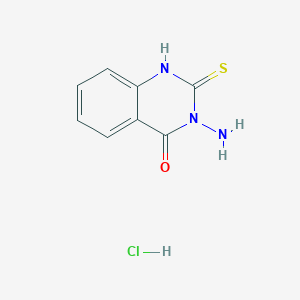
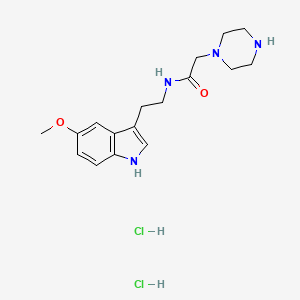
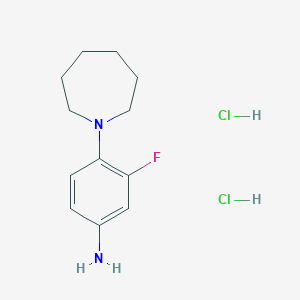
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
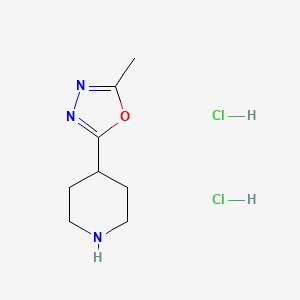
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
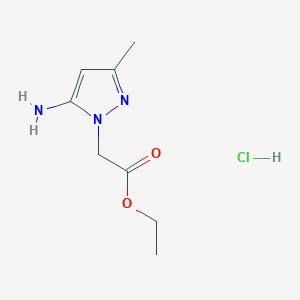
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B6351077.png)
